1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione
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Overview
Description
1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the imidazolidine-2-thione moiety is particularly noteworthy, as it is known to exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione typically involves the reaction of 2-(2-methylphenoxy)ethylamine with carbon disulfide and an appropriate base, such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential anti-HIV and antihypertensive activities.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-HIV activity is linked to its inhibition of viral replication enzymes, while its antihypertensive effects are due to its interaction with cardiovascular receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Imidazolidine-2-one: Widely used in pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
Benzimidazolidine-2-thione: Exhibits similar biological activities but with different potency and selectivity profiles.
Uniqueness
1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione stands out due to its unique combination of the imidazolidine-2-thione moiety with the 2-methylphenoxyethyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]imidazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-4-2-3-5-11(10)15-9-8-14-7-6-13-12(14)16/h2-5H,6-9H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNVPCHUCBDLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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